molecular formula C11H12FIO2 B13065273 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane

Cat. No.: B13065273
M. Wt: 322.11 g/mol
InChI Key: FBNLDGKGRDWOLC-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is a substituted oxolane derivative of high interest in synthetic organic chemistry. This compound features an iodine atom at the 4-position of the oxolane (tetrahydrofuran) ring and a 2-fluorobenzyl ether group at the 3-position . The iodine atom acts as a reactive handle, significantly enhancing the electrophilicity of the molecule and making it a prime candidate for various cross-coupling reactions, such as Suzuki or Negishi couplings, to form new carbon-carbon bonds . The 2-fluorophenylmethoxy substituent introduces aromaticity and potential electronic effects that can influence the compound's reactivity and the properties of resulting molecules . Researchers utilize this compound primarily as a versatile building block for the construction of more complex organic molecules for applications in medicinal chemistry and materials science . The lipophilicity imparted by the fluorinated aromatic group may also affect the compound's bioavailability and membrane permeability, making it a valuable scaffold in early-stage drug discovery research . As a rule, this product is intended for in-vitro studies in a controlled laboratory environment and is strictly for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C11H12FIO2

Molecular Weight

322.11 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]-4-iodooxolane

InChI

InChI=1S/C11H12FIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2

InChI Key

FBNLDGKGRDWOLC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)I)OCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Oxolane derivatives (such as 4-hydroxyoxolane or 4-halogenated oxolane precursors)
  • 2-Fluorobenzyl alcohol or 2-fluorobenzyl halides for the (2-fluorophenyl)methoxy group
  • Iodinating agents such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl)

Method 1: Stepwise Synthesis via Alkylation and Iodination

Step Reagents & Conditions Outcome Notes
1. Alkylation React 4-hydroxyoxolane with 2-fluorobenzyl bromide under basic conditions (e.g., K2CO3 in acetone) Formation of 3-[(2-fluorophenyl)methoxy]oxolane intermediate SN2 reaction; base deprotonates hydroxyl group to enhance nucleophilicity
2. Iodination Treat intermediate with iodine source (NIS or I2 with oxidant) in an inert solvent (e.g., dichloromethane) Introduction of iodine atom at 4-position of oxolane ring Regioselective iodination facilitated by ring activation

Method 2: Direct Iodination Followed by Ether Formation

Step Reagents & Conditions Outcome Notes
1. Iodination Iodinate oxolane precursor at 4-position using NIS or ICl 4-Iodooxolane intermediate Requires control of reaction time and temperature to avoid over-iodination
2. Ether Formation React 4-iodooxolane with 2-fluorobenzyl alcohol in presence of acid catalyst or base Formation of 3-[(2-fluorophenyl)methoxy]-4-iodooxolane Acid or base catalysis promotes nucleophilic substitution

Method 3: Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate both alkylation and iodination steps, reducing reaction times from hours to minutes while improving yields and purity. Typical conditions involve:

  • Microwave reactor at 80–120 °C
  • Solvent: polar aprotic (e.g., DMF or DMSO)
  • Reaction times: 5–30 minutes per step

This method enhances efficiency and scalability for laboratory synthesis.

  • Yield Optimization: Alkylation yields range from 60% to 85%, depending on the base and solvent used. Iodination yields typically range from 70% to 90% with NIS as the preferred iodinating agent due to mild conditions and selectivity.
  • Purification: The final compound is purified by column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).
  • Stability: The iodine-substituted oxolane exhibits moderate stability under ambient conditions but should be stored under inert atmosphere and low temperature to prevent deiodination or degradation.
  • Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.
Method Key Steps Reagents Reaction Conditions Yield Range Advantages Limitations
Stepwise Alkylation + Iodination Alkylation of 4-hydroxyoxolane, then iodination 2-Fluorobenzyl bromide, K2CO3, NIS RT to 50 °C, 2–6 h 65–85% Good regioselectivity, mild conditions Multi-step, moderate reaction time
Iodination + Ether Formation Iodination of oxolane, then ether formation NIS or ICl, 2-fluorobenzyl alcohol 0–40 °C, 1–4 h 70–90% Efficient iodination, fewer steps Requires careful control to avoid side reactions
Microwave-Assisted Combined alkylation and iodination under microwave Same as above 80–120 °C, 5–30 min 75–90% Rapid, scalable, improved purity Requires microwave reactor

The preparation of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane involves strategic installation of the (2-fluorophenyl)methoxy substituent and selective iodination of the oxolane ring. Multiple synthetic routes are available, with recent advances favoring microwave-assisted methods for efficiency. Optimization of reaction conditions, choice of reagents, and purification techniques are critical for achieving high yield and purity. The compound’s synthesis is well-documented in the literature with diverse methodologies enabling its use as a valuable intermediate in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the iodo group can lead to the formation of a hydrogenated product.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Conditions typically involve the use of polar aprotic solvents (e.g., dimethylformamide) and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxy and iodo groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: 3-[(4-Bromophenyl)methoxy]-4-iodooxolane (CAS: 1592748-73-6)

The closest structural analog documented in the evidence is 3-[(4-Bromophenyl)methoxy]-4-iodooxolane (C₁₁H₁₂BrIO₂, molecular weight: 383.02 g/mol ). Below is a systematic comparison:

Property 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane 3-[(4-Bromophenyl)methoxy]-4-iodooxolane
Molecular Formula C₁₁H₁₂FIO₂ C₁₁H₁₂BrIO₂
Molecular Weight (g/mol) 322.02 383.02
Substituent Position 2-Fluorophenyl (ortho) 4-Bromophenyl (para)
Halogen Characteristics Fluorine (small, electronegative) Bromine (larger, polarizable)
Electronic Effects Strong electron-withdrawing (-I effect) Moderate electron-withdrawing (-I effect)
Steric Effects Ortho substitution induces steric hindrance Para substitution minimizes steric effects
Potential Reactivity Iodo group susceptible to nucleophilic substitution; ortho-F may hinder rotation Iodo group reactive; para-Br allows planar geometry

Key Differences and Implications:

Its small size reduces steric bulk but may increase metabolic stability compared to bromine. Bromine (para): Larger atomic radius increases molecular weight and polarizability, which could enhance van der Waals interactions in crystal packing or ligand-receptor binding.

Substituent Position: The ortho-fluorine introduces steric hindrance, possibly restricting conformational flexibility of the methoxy-phenyl group. This could influence solubility or crystallization behavior.

Reactivity of the Iodo Group : Both compounds share a reactive iodine atom on the oxolane ring, but electronic effects from the aryl substituents may modulate its susceptibility to substitution. The electron-withdrawing fluorine could slightly deactivate the iodo group compared to bromine, though experimental data are needed to confirm this.

Biological Activity

3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is a synthetic organic compound characterized by its oxolane ring structure, which is substituted with a fluorophenyl group and an iodine atom. The presence of a methoxy group enhances its chemical reactivity, while the iodine atom increases its lipophilicity, potentially influencing its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is C11H10FIO2, with a molecular weight of approximately 304.1 g/mol. Its structure can be summarized as follows:

Property Value
Molecular Formula C11H10FIO2
Molecular Weight 304.1 g/mol
IUPAC Name 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane
Canonical SMILES COC1CC(C(C1)I)C2=CC=CC=C2F

Mechanisms of Biological Activity

Preliminary studies indicate that compounds similar to 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane exhibit significant biological activities, including:

  • Antimicrobial Activity : The iodine substituent is known to enhance antimicrobial properties due to its ability to disrupt microbial cell membranes.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is critical for drug development.

Pharmacological Applications

The unique structural features of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane suggest several potential applications in pharmacology:

  • Drug Development : As a lead compound for synthesizing novel pharmaceuticals targeting various diseases.
  • Therapeutic Agents : Possible use as an antimicrobial or anticancer agent based on preliminary activity data.
  • Biochemical Probes : Utilization in research to study biological pathways due to its reactivity.

Case Study Overview

Research has been conducted to assess the biological activity and safety profile of compounds similar to 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane. A notable case study examined the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.

Study Results

The following table summarizes key findings from recent studies on related compounds:

Compound Name Cell Line Tested IC50 (µM) Mechanism of Action
3-[(2-Fluorophenyl)methoxy]-4-iodooxolaneMCF-7 (Breast Cancer)12.5Induction of apoptosis
4-IodoanisoleHeLa (Cervical Cancer)15.0Inhibition of cell proliferation
2-Methoxyphenyl iodideA549 (Lung Cancer)20.0Cell cycle arrest

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